Fluoranthene-2,4,8-triol
Description
Fluoranthene-2,4,8-triol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring hydroxyl groups at the 2-, 4-, and 8-positions of the fluoranthene backbone. Fluoranthene itself is a high-molecular-weight PAH with a fused five-membered ring system, making it structurally distinct from alternant PAHs like pyrene or benzo[a]pyrene . Hydroxylated derivatives such as this compound are critical intermediates in microbial degradation pathways, influencing environmental persistence and toxicity profiles.
Properties
CAS No. |
73921-79-6 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14/h1-7,17-19H |
InChI Key |
ZSJCDCSEBHDNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene-2,4,8-triol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using suitable oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Fluoranthene-2,4,8-triol undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding fluoranthene.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Fluoranthene.
Substitution: Halogenated or alkylated fluoranthene derivatives.
Scientific Research Applications
Fluoranthene-2,4,8-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of fluoranthene-2,4,8-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the aromatic nature of this compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Structural Isomers and Hydroxylation Patterns
Fluoranthene metabolites vary significantly based on hydroxylation sites, which dictate their chemical reactivity and biological interactions. Key comparisons include:
Key Observations :
- Solubility : Triols like this compound are expected to exhibit higher water solubility than diols or parent PAHs due to additional hydroxyl groups, facilitating microbial uptake and environmental mobility.
- Degradation Pathways: Dihydroxy derivatives (e.g., 7,8-dihydroxyfluoranthene) are typically oxidized to dicarboxylic acids or cleaved into smaller aromatic fragments (e.g., acenaphthenone derivatives) . Triols may follow analogous pathways but require specialized enzymatic systems for further breakdown.
Biodegradation and Microbial Utilization
Fluoranthene degradation is initiated by dioxygenases or monooxygenases in bacteria, producing dihydrodiols and dihydroxy intermediates. For example:
- C-1,2 and C-7,8 dioxygenation : Dominant in terrestrial bacteria (e.g., Mycobacterium, Sphingomonas), yielding 1,2- and 7,8-dihydroxyfluoranthene .
- C-8,9 dioxygenation : Observed in marine isolates (e.g., Celeribacter), producing 8,9-dihydroxyfluoranthene .
Trihydroxylated derivatives like this compound likely arise from successive oxidation steps or alternative enzymatic mechanisms. However, marine degraders exhibit distinct regioselectivity compared to terrestrial strains, suggesting niche-specific adaptation .
Environmental Persistence and Toxicity
- Persistence : Fluoranthene diols and triols are less persistent than parent PAHs due to increased bioavailability for microbial degradation. However, methylation (e.g., 7,8-dimethoxyfluoranthene) can enhance stability .
- Toxicity: Hydroxylated PAHs are implicated in oxidative stress via reactive oxygen species (ROS) generation. For example, cholestane-3β,5α,6β-triol (a sterol triol unrelated to fluoranthene) induces vascular smooth muscle cell apoptosis via ROS and calcium dysregulation .
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